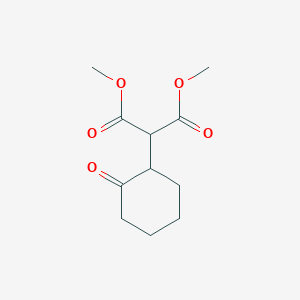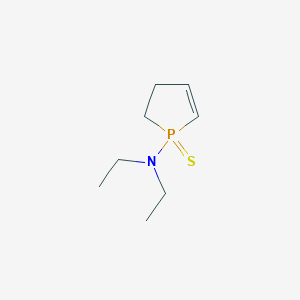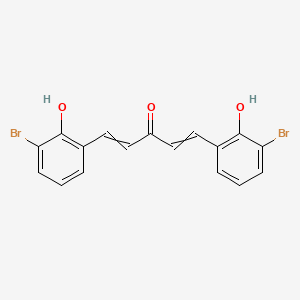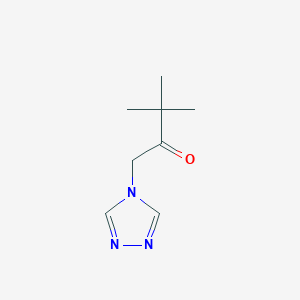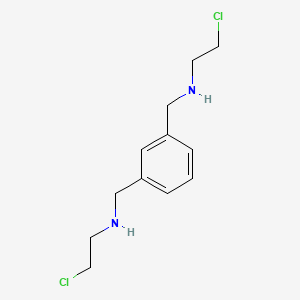
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloroethylamino group attached to a phenyl ring, which is further connected to another chloroethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine typically involves the reaction of 2-chloroethylamine with a suitable phenyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid and iron powder, which facilitate the chlorination and reduction processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized to achieve high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-dimethylethylamine: A related compound with similar structural features but different functional groups.
2-Methylphenethylamine: Another compound with a phenyl ring and amine group, but with different substituents.
Uniqueness
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine is unique due to its specific combination of chloroethylamino groups and phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
64398-90-9 |
|---|---|
Formule moléculaire |
C12H18Cl2N2 |
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
2-chloro-N-[[3-[(2-chloroethylamino)methyl]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C12H18Cl2N2/c13-4-6-15-9-11-2-1-3-12(8-11)10-16-7-5-14/h1-3,8,15-16H,4-7,9-10H2 |
Clé InChI |
OQLZEYNCVZINEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CNCCCl)CNCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
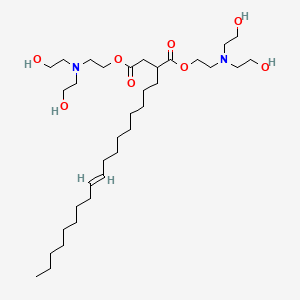
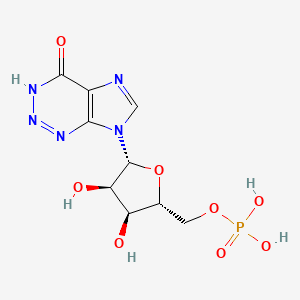
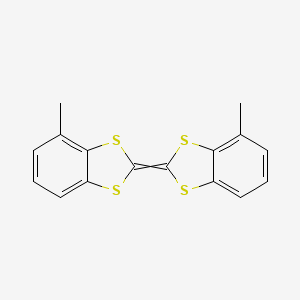
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)

